molecular formula C22H23N3OS B2804678 N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide CAS No. 946301-00-4

N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide

Cat. No.: B2804678
CAS No.: 946301-00-4
M. Wt: 377.51
InChI Key: SFDTVULCOGDFHZ-UHFFFAOYSA-N
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Description

N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and thiazole rings in its structure makes it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then reacted with a benzoyl chloride derivative under basic conditions to introduce the benzamide group. The final step involves the alkylation of the benzamide with isopropyl bromide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or imidazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15(2)16-8-10-18(11-9-16)21(26)23-14-19-20(17-6-4-3-5-7-17)24-22-25(19)12-13-27-22/h3-11,15H,12-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDTVULCOGDFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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